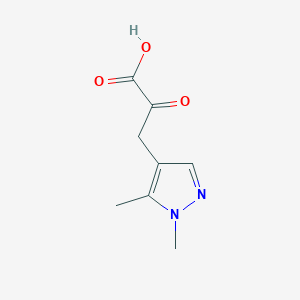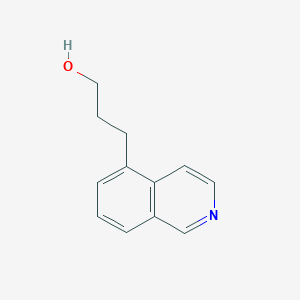
4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid: is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxin, a bicyclic compound containing a benzene ring fused with a dioxin ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzodioxin ring.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 1,4-Benzodioxin, 2,3-dihydro-
Comparison:
- Structural Differences: The position of the substituents on the benzodioxin ring can significantly affect the compound’s reactivity and biological activity.
- Unique Features: 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-2-4-9-3-1-5-10-12(9)16-8-7-15-10/h1,3,5H,2,4,6-8H2,(H,13,14) |
InChI 键 |
YHGKKHMFKFUCMY-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=CC=C2O1)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)

![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)


![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)


